but-2-yne-1,4-diyl bis(4-bromobenzenesulfonate)
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Overview
Description
but-2-yne-1,4-diyl bis(4-bromobenzenesulfonate) is a complex organic compound with the molecular formula C16H12Br2O6S2 and a molecular weight of 524.20 g/mol . This compound is characterized by the presence of bromine atoms and sulfonyloxy groups, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-yne-1,4-diyl bis(4-bromobenzenesulfonate) involves multiple steps, typically starting with the bromination of benzene derivatives. The final step involves coupling the brominated and sulfonated intermediates under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
but-2-yne-1,4-diyl bis(4-bromobenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Oxidation and Reduction: The sulfonyloxy groups can undergo oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Catalysts such as copper(I) iodide or palladium complexes are employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
but-2-yne-1,4-diyl bis(4-bromobenzenesulfonate) has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in designing molecules with specific biological activities.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Chemical Biology: The compound is used in studying biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of but-2-yne-1,4-diyl bis(4-bromobenzenesulfonate) involves its interaction with specific molecular targets. The bromine atoms and sulfonyloxy groups play a crucial role in these interactions, often forming covalent bonds with target molecules. These interactions can modulate biological pathways, leading to various effects depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(methylsulfonyl)benzene: This compound shares similar structural features but lacks the extended sulfonyloxybut-2-ynoxysulfonyl chain.
4-Bromobenzenesulfonic Acid: Another related compound with a simpler structure and different reactivity.
1-Bromo-4-[1-(4-bromophenyl)-2,2-dichlorovinyl]benzene: This compound has a similar brominated aromatic structure but different substituents.
Uniqueness
but-2-yne-1,4-diyl bis(4-bromobenzenesulfonate) is unique due to its complex structure, which combines multiple functional groups. This complexity allows for diverse reactivity and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
10171-40-1 |
---|---|
Molecular Formula |
C16H12Br2O6S2 |
Molecular Weight |
524.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)sulfonyloxybut-2-ynyl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C16H12Br2O6S2/c17-13-3-7-15(8-4-13)25(19,20)23-11-1-2-12-24-26(21,22)16-9-5-14(18)6-10-16/h3-10H,11-12H2 |
InChI Key |
OXJRVXPROOBDCV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)OCC#CCOS(=O)(=O)C2=CC=C(C=C2)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OCC#CCOS(=O)(=O)C2=CC=C(C=C2)Br)Br |
Key on ui other cas no. |
10171-40-1 |
Synonyms |
1-bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene |
Origin of Product |
United States |
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